molecular formula C11H13NO4S B14000625 2-(6-(Cyclopropylmethylsulfonyl)pyridin-3-yl)acetic acid

2-(6-(Cyclopropylmethylsulfonyl)pyridin-3-yl)acetic acid

Katalognummer: B14000625
Molekulargewicht: 255.29 g/mol
InChI-Schlüssel: RGSVUAKPZHTHJX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(6-(Cyclopropylmethylsulfonyl)pyridin-3-yl)acetic acid is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with a cyclopropylmethylsulfonyl group and an acetic acid moiety, making it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-(Cyclopropylmethylsulfonyl)pyridin-3-yl)acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(6-(Cyclopropylmethylsulfonyl)pyridin-3-yl)acetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Bases: Triethylamine, sodium hydride

    Solvents: Tetrahydrofuran (THF), dichloromethane (DCM)

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Sulfides

    Substitution Products: Alkylated pyridine derivatives

Wirkmechanismus

The mechanism of action of 2-(6-(Cyclopropylmethylsulfonyl)pyridin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(6-(Cyclopropylmethylsulfonyl)pyridin-3-yl)acetic acid is unique due to the presence of the cyclopropylmethylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable molecule for various applications.

Eigenschaften

Molekularformel

C11H13NO4S

Molekulargewicht

255.29 g/mol

IUPAC-Name

2-[6-(cyclopropylmethylsulfonyl)pyridin-3-yl]acetic acid

InChI

InChI=1S/C11H13NO4S/c13-11(14)5-9-3-4-10(12-6-9)17(15,16)7-8-1-2-8/h3-4,6,8H,1-2,5,7H2,(H,13,14)

InChI-Schlüssel

RGSVUAKPZHTHJX-UHFFFAOYSA-N

Kanonische SMILES

C1CC1CS(=O)(=O)C2=NC=C(C=C2)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.